

Spectroscopic Characterization of 2-Fluoro-4-methyl-5-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitropyridine

Cat. No.: B101823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of **2-Fluoro-4-methyl-5-nitropyridine**. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data and compares it with experimental and predicted data from structurally similar compounds. This approach allows for a robust estimation of the expected spectroscopic features, providing a valuable resource for researchers working with this and related molecules.

Executive Summary

2-Fluoro-4-methyl-5-nitropyridine is a substituted pyridine with applications in medicinal chemistry and materials science. Its characterization relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide presents a summary of expected and comparative data for these techniques.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for **2-Fluoro-4-methyl-5-nitropyridine** and compare it with data for related compounds. This comparative approach helps in understanding the influence of different substituents on the spectroscopic properties.

Table 1: ^1H NMR Data Comparison (Predicted)

Compound	H-3 (ppm)	H-6 (ppm)	-CH ₃ (ppm)
2-Fluoro-4-methyl-5-nitropyridine	~7.5-7.8	~8.2-8.5	~2.4-2.6
2-Bromo-4-fluoro-5-methylpyridine[1]	~7.2 (d)	~8.1 (d)	~2.3 (s)

Note: Chemical shifts are approximate and presented as ranges for the target compound based on substituent effects observed in related structures. Multiplicity (s: singlet, d: doublet) and coupling constants are predicted based on typical values.

Table 2: ¹³C NMR Data Comparison (Predicted)

Compound	C-2	C-3	C-4	C-5	C-6	-CH ₃
2-Fluoro-4-methyl-5-nitropyridine	~155-160 (d)	~120-125 (d)	~145-150	~135-140	~148-152	~15-20
2-Bromo-4-fluoro-5-methylpyridine[1]	~150 (d)	~115 (d)	~158 (d)	~125 (d)	~148	~15

Note: The presence of fluorine is expected to cause splitting of adjacent carbon signals (d: doublet), with the magnitude of the coupling constant (J) decreasing with the number of bonds.

Table 3: Mass Spectrometry (MS) Data Comparison

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2-Fluoro-4-methyl-5-nitropyridine (Predicted)[2]	156.03 [M] ⁺	[M-NO ₂] ⁺ , [M-CH ₃] ⁺ , fragments of the pyridine ring
2-Bromo-4-fluoro-5-methylpyridine (Predicted)[1]	189/191 [M] ⁺	[M-Br] ⁺ , [M-Br-CH ₃] ⁺

Note: The mass spectrum of the bromo-analogue shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Infrared (IR) Spectroscopy Data Comparison

Functional Group	2-Fluoro-4-methyl-5-nitropyridine (Expected, cm ⁻¹)	2-Fluoro-4-iodo-5-methylpyridine (Experimental, cm ⁻¹)[3]
C-H stretch (aromatic)	3000-3100	Not specified
C-H stretch (methyl)	2850-2950	Not specified
C=C and C=N stretch (pyridine)	1450-1600	Not specified
N-O stretch (nitro)	1500-1550 (asymmetric), 1300-1350 (symmetric)	N/A
C-F stretch	1200-1250	Not specified

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory procedures and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Reference the chemical shifts to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the chemical shifts to the solvent peak.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a gas or liquid chromatograph.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
- Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

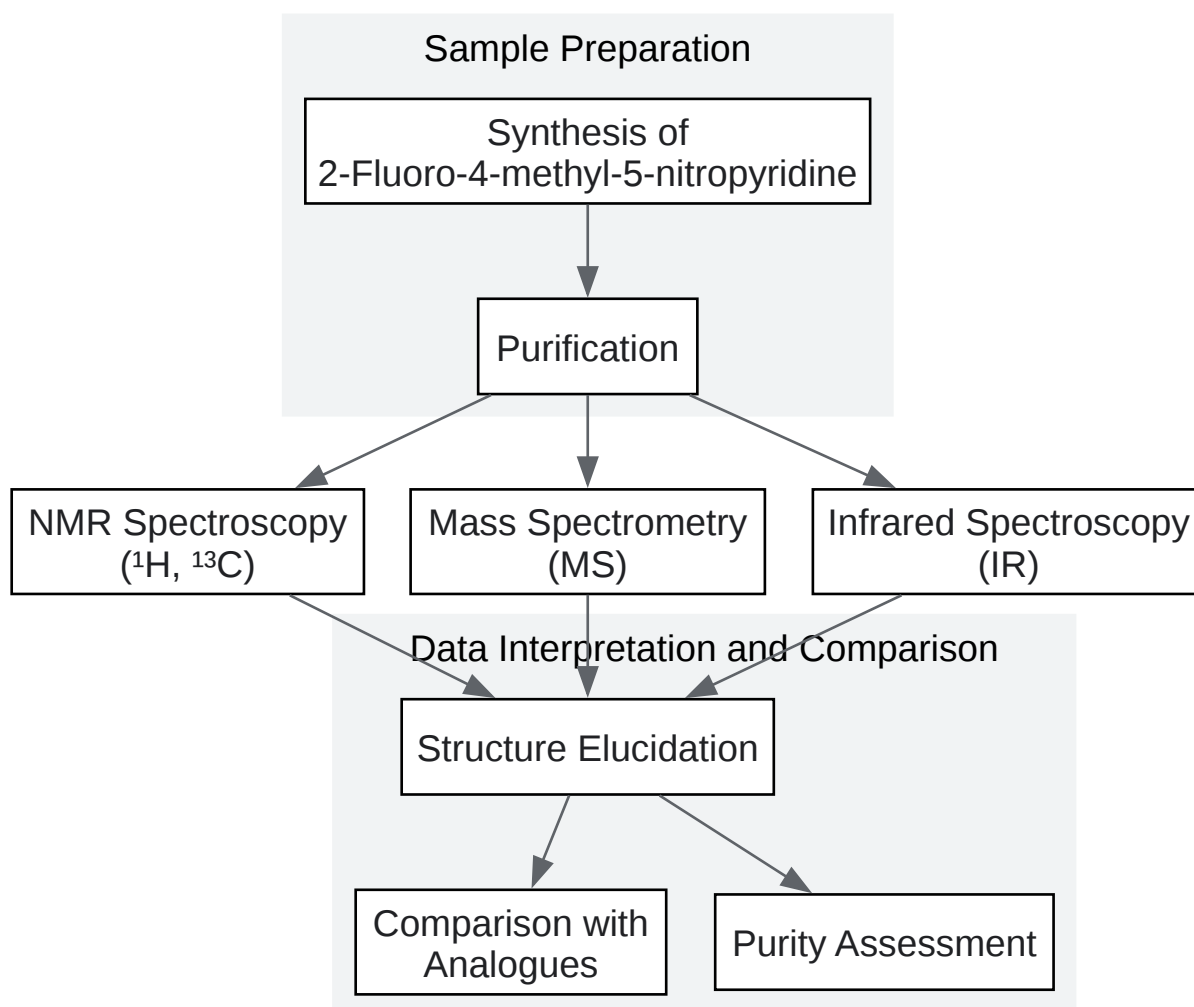
Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

- Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-Fluoro-4-methyl-5-nitropyridine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2-Fluoro-4-methyl-5-nitropyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 2-fluoro-4-methyl-5-nitropyridine (C₆H₅FN₂O₂) [pubchemlite.lcsb.uni.lu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Fluoro-4-methyl-5-nitropyridine: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101823#characterization-of-2-fluoro-4-methyl-5-nitropyridine-using-nmr-ms-and-ir-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com